molecular formula C9H10FIN2O B13363432 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine

4-(6-Fluoro-4-iodopyridin-2-yl)morpholine

Cat. No.: B13363432
M. Wt: 308.09 g/mol
InChI Key: PEIFFNANSBRASR-UHFFFAOYSA-N
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Description

4-(6-Fluoro-4-iodopyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10FIN2O It is a derivative of morpholine, a heterocyclic amine, and contains both fluorine and iodine atoms attached to a pyridine ring

Preparation Methods

The synthesis of 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine typically involves the reaction of 6-fluoro-4-iodopyridine with morpholine. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

4-(6-Fluoro-4-iodopyridin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the fluorine or iodine substituents can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the pyridine ring or the morpholine moiety.

Scientific Research Applications

4-(6-Fluoro-4-iodopyridin-2-yl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding, due to its ability to interact with specific molecular targets.

    Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of drugs targeting various diseases, such as cancer or neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific effects.

Comparison with Similar Compounds

Similar compounds to 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine include other halogenated pyridine derivatives, such as:

    4-(6-Chloro-4-iodopyridin-2-yl)morpholine: This compound contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and binding properties.

    4-(6-Fluoro-4-bromopyridin-2-yl)morpholine:

    4-(6-Fluoro-4-iodopyridin-2-yl)piperidine: This compound features a piperidine ring instead of a morpholine ring, which can alter its pharmacological properties and biological activity.

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which can confer distinct chemical and biological properties compared to other similar compounds .

Biological Activity

4-(6-Fluoro-4-iodopyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a morpholine ring substituted with a pyridine moiety that contains both fluorine and iodine atoms. This unique structure may enhance its interaction with biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. The inhibition of kinases such as CHK1 has been documented, with studies showing that the compound exhibits high selectivity and potency against this target.

Key Findings:

  • CHK1 Inhibition : The compound demonstrated an IC50 value of less than 10 nM for CHK1 inhibition, indicating potent biochemical activity. It also showed over 400-fold selectivity for CHK1 compared to CHK2, which is critical for minimizing off-target effects in therapeutic applications .
  • Cellular Potency : In cellular assays, the compound exhibited effective checkpoint abrogation, enhancing the efficacy of chemotherapeutic agents like gemcitabine in p53-deficient colon cancer cells .

Biological Activity Data

The following table summarizes the key biological activities and pharmacological profiles associated with this compound:

Activity Value/Description
Target Kinase CHK1
IC50 (Biochemical) <10 nM
Selectivity Ratio (CHK1/CHK2) >400-fold
Stability in Mouse Liver Microsomes 9% metabolized after 30 min
Cellular Potency Effective in potentiating gemcitabine efficacy
Half-life Less than 1 hour for related compounds

Case Studies

Several studies have investigated the biological activity of morpholine derivatives, including this compound. Notable findings include:

  • Colon Cancer Treatment : In vitro studies demonstrated that this compound could enhance the cytotoxic effects of gemcitabine in colon cancer models, particularly in SW620 cells. The combination therapy showed improved outcomes compared to monotherapy .
  • Selectivity and Efficacy : Research indicated that modifications to the morpholine structure could lead to enhanced selectivity and reduced toxicity profiles. The racemic morpholin derivatives exhibited differential biochemical and cellular activities, suggesting that structural optimization is crucial for developing effective therapeutics .
  • Pharmacokinetics : Pharmacokinetic studies revealed moderate clearance rates and volume distribution characteristics that are favorable for oral bioavailability. Compounds related to this compound showed a favorable pharmacokinetic profile with low to moderate bioavailability .

Properties

Molecular Formula

C9H10FIN2O

Molecular Weight

308.09 g/mol

IUPAC Name

4-(6-fluoro-4-iodopyridin-2-yl)morpholine

InChI

InChI=1S/C9H10FIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2

InChI Key

PEIFFNANSBRASR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)I)F

Origin of Product

United States

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